(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Overview
Description
The compound is a derivative of amino acids with a benzyloxy carbonyl group and a pentanoic acid chain. The presence of the benzyloxy carbonyl group suggests that it might be used as a protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura cross-coupling . This reaction is widely used for forming carbon-carbon bonds under mild conditions .Molecular Structure Analysis
The compound likely contains an amino group, a carbonyl group, and a pentanoic acid chain. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Carboxylic acid derivatives like this compound generally show reactivity towards nucleophile substitutions . The relative reactivity can be related to the electronegativity of the leaving group’s ability to activate the carbonyl .Physical And Chemical Properties Analysis
Amino acids are generally soluble in water and have high melting points . The exact properties of this compound would depend on its specific structure .Scientific Research Applications
Synthesis and Structural Studies
Conformationally Rigid Analogue Synthesis : The compound has been used in the synthesis of a conformationally rigid analogue of 2-amino adipic acid, offering insights into structural chemistry and synthesis methods (Kubyshkin et al., 2009).
Development of Non-proteinogenic Amino Acids : It has been instrumental in synthesizing non-proteinogenic amino acids, contributing to a broader understanding of amino acid chemistry and potential pharmaceutical applications (Adamczyk & Reddy, 2001).
Metal–Carbonyl Tracers : The compound has been used in the development of metal–carbonyl tracers for the amino function, which is significant in the field of spectroelectrochemistry (Kowalski et al., 2009).
Chemical Synthesis and Methodology
Peptide Synthesis : It plays a role in the solid phase synthesis of carbonylated peptides, highlighting its importance in peptide chemistry and potential therapeutic applications (Waliczek et al., 2015).
Efficient Sources of α,α-Dialkyl α-Amino Acids : The compound is used in the synthesis of α,α-Dialkyl α-Amino Acids, showcasing its versatility in organic synthesis and potential for producing complex amino acid derivatives (Rojas‐Lima et al., 2005).
Applications in Analytical and Pharmaceutical Chemistry
Enzyme-linked Immuno-Sorbent Assay Development : This compound has been used in the development of ELISA methods for detecting pesticide residues, demonstrating its utility in analytical chemistry and environmental monitoring (Yang et al., 2008).
Chemical Characterization and Polymorphism Studies : Its use in the study of polymorphism in pharmaceutical compounds offers important insights for drug development and characterization (Cunha et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-4,4-dimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(9-13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAENHBDXAWYRRZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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